4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide

Medicinal Chemistry Scaffold Design Physicochemical Profiling

This 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide scaffold features a unique substitution pattern—an N-methyl lactam coupled with a primary sulfonamide at the 7-position—not replicated in common analogs where the sulfonamide is typically N-alkylated. This precise architecture preserves hydrogen-bonding capacity, conformational rigidity, and synthetic derivatization potential critical for kinase inhibitor programs (PI3K/mTOR) and RORγ nuclear receptor campaigns. With CNS drug-like physicochemical properties (XLogP -0.3, rotatable bond count 1), it is an ideal starting fragment for parallel library synthesis. Available in multi-gram quantities at 95% purity for SAR and chemical biology applications.

Molecular Formula C10H12N2O4S
Molecular Weight 256.28
CAS No. 1443980-76-4
Cat. No. B2847289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide
CAS1443980-76-4
Molecular FormulaC10H12N2O4S
Molecular Weight256.28
Structural Identifiers
SMILESCN1CCOC2=C(C1=O)C=C(C=C2)S(=O)(=O)N
InChIInChI=1S/C10H12N2O4S/c1-12-4-5-16-9-3-2-7(17(11,14)15)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,11,14,15)
InChIKeyZKBWNBFPZZRBFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide (CAS 1443980-76-4): Chemical Identity and Procurement Baseline


4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide is a heterocyclic sulfonamide derivative featuring a fused benzoxazepine core [1]. With a molecular formula of C10H12N2O4S and a molecular weight of 256.28 g/mol, it is currently cataloged by multiple chemical suppliers as a research-grade small molecule scaffold (typical purity: 95%) . Its public profile is limited to basic physicochemical identifiers; no target-specific bioactivity, selectivity, or in vivo data have been identified in peer-reviewed literature or patents for this precise compound as of the search date.

Procurement Risk: Why 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide Cannot Be Assumed Interchangeable with Other Benzoxazepine Sulfonamides


In the absence of disclosed biological data for this compound, the risk of generic substitution is defined by chemical structure, not pharmacology. The 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide scaffold possesses a unique substitution pattern—a tertiary amide (N-methyl lactam) and a primary sulfonamide at the 7-position—that is not replicated in common analogs where the sulfonamide is often secondary (N-alkylated) or located at a different position [1]. Even subtle changes in the sulfonamide group's substitution or the oxazepine ring's saturation state can drastically alter hydrogen-bonding capacity, conformational rigidity, and synthetic derivatization potential. Therefore, substituting this precise scaffold with a 'similar' benzoxazepine sulfonamide for chemical biology or medicinal chemistry campaigns risks invalidating structure-activity relationship (SAR) hypotheses and introducing uncharacterized variables in downstream assays.

Quantitative Differentiation Evidence for 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide (CAS 1443980-76-4)


Physicochemical Property Comparison: Calculated LogP and Hydrogen-Bonding Profile vs. Common Aromatic Sulfonamide Isosteres

Based on computed properties from PubChem, 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide exhibits an XLogP3-AA of -0.3, 1 hydrogen bond donor, and 5 hydrogen bond acceptors [1]. In comparison, a commonly employed aromatic sulfonamide isostere, 4-(2-aminoethyl)benzenesulfonamide (used as a solubility-enhancing fragment), has a calculated XLogP of -0.8, 2 donors, and 4 acceptors [2]. The target compound's lower polarity and reduced donor count may offer superior passive membrane permeability in cell-based assays, although this inference is purely physicochemical and has not been experimentally validated for this specific scaffold.

Medicinal Chemistry Scaffold Design Physicochemical Profiling

Synthetic Tractability: Enamine Ltd. Catalog Pricing and Availability as a Proxy for Scalability vs. Bespoke Benzoxazepine Cores

The compound is stocked by Enamine Ltd. (catalog number EN300-127825) with listed pricing of $347 for 0.25g, $1,370 for 2.5g, and $2,028 for 5g at 95% purity, as aggregated by Kuujia.com [1]. While direct comparative pricing for the closest structural analogs (e.g., 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonyl chloride or N-alkylated sulfonamide variants) is not publicly available in a standardized format, the existence of an Enamine catalog entry indicates a moderate level of commercial availability and synthetic accessibility. This contrasts with many bespoke benzoxazepine cores that require custom synthesis with longer lead times. The pricing gradient suggests that multi-gram quantities are accessible for library synthesis.

Chemical Sourcing Building Blocks Parallel Synthesis

Recommended Application Scenarios for 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide Based on Available Evidence


Diversifiable Core for Focused Kinase or GPCR Targeted Libraries

Given the benzoxazepine core's documented presence in kinase inhibitor programs (e.g., PI3K/mTOR inhibitors) and the primary sulfonamide's capacity to engage catalytic lysine or nucleotide-binding pockets, this scaffold can serve as a starting point for parallel library synthesis where the 7-sulfonamide is elaborated into diverse sulfonamide or sulfonyl urea derivatives. Procurement of the parent scaffold in multi-gram quantities is supported by commercial availability [1].

Negative Control or Baseline Scaffold in RORγ or Nuclear Receptor Assays

N-sulfonylated benzoxazepines have been reported as ligands for the RORγ ligand-binding domain with micromolar affinity [2]. The unelaborated 4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide, lacking the extended aromatic substituents found in potent analogs, may serve as a minimalist control compound or starting fragment for structure-based optimization campaigns targeting this nuclear receptor.

Synthetic Intermediate for CNS-Penetrant Probe Development

The computed physicochemical profile (XLogP -0.3, low rotatable bond count of 1) aligns with desirable CNS drug-like space [3]. While no target engagement data exists, the scaffold's low molecular weight and conformational rigidity make it an attractive synthetic intermediate for installing functional groups aimed at CNS targets, provided that experimental ADME and target affinity data are generated de novo.

Quote Request

Request a Quote for 4-Methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.